2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE is an organosulfur compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, a methylsulfonylamino group, and a naphthalene-2-sulfonamide moiety
Vorbereitungsmethoden
The synthesis of N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE typically involves multiple steps, including the introduction of the tert-butyl group, hydroxylation, and sulfonamide formation. One common synthetic route involves the use of tert-butyl hypochlorite as an oxidant to introduce the tert-butyl group, followed by hydroxylation using appropriate reagents. The sulfonamide group is then introduced through a reaction with sulfonyl chloride derivatives .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methylsulfonylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hypochlorite, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfonamide groups play crucial roles in binding to target proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamides and organosulfur compounds such as tert-butanesulfinamide and sulfonimidates. Compared to these compounds, N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
63059-34-7 |
---|---|
Molekularformel |
C15H20N2O5S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-tert-butyl-1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H20N2O5S2/c1-15(2,3)17-24(21,22)13-9-8-10-11(14(13)18)6-5-7-12(10)16-23(4,19)20/h5-9,16-18H,1-4H3 |
InChI-Schlüssel |
BZLLYFGDMLSRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.